molecular formula C9H15BO2Si B063667 3-(Trimethylsilyl)phenylboronic acid CAS No. 177171-16-3

3-(Trimethylsilyl)phenylboronic acid

Cat. No. B063667
M. Wt: 194.11 g/mol
InChI Key: REMKRZLFPLDTKR-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)phenylboronic acid is a chemical compound with the linear formula (CH3)3SiC6H4B(OH)2 . It has a molecular weight of 194.11 . This compound is typically a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Trimethylsilyl)phenylboronic acid consists of a phenyl ring (C6H4) attached to a trimethylsilyl group ((CH3)3Si) and a boronic acid group (B(OH)2) .


Chemical Reactions Analysis

3-(Trimethylsilyl)phenylboronic acid can be used to prepare a 2-phenylpyridine ligand, which is used in the synthesis of Ir(III) complex applicable in the OLEDs . It can also serve as an intermediate in the preparation of biphenyl derived amino acids .


Physical And Chemical Properties Analysis

3-(Trimethylsilyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 194.11 .

Scientific Research Applications

Starting Material for Triphenylene-Based Electron Transport Materials

Specific Scientific Field

Materials chemistry and organic electronics.

3-(Trimethylsilyl)phenylboronic acid

serves as a key starting material for the synthesis of triphenylene-based electron transport materials . These materials are essential components in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Experimental Procedure

Results

The triphenylene-based electron transport materials exhibit excellent charge mobility and stability. They enhance charge transport within organic electronic devices, leading to improved device performance.

Safety And Hazards

This compound may cause skin and eye irritation . It is recommended to avoid dust formation, inhalation, and contact with skin, eyes, and clothing . In case of contact, it is advised to wash thoroughly with soap and water .

properties

IUPAC Name

(3-trimethylsilylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKRZLFPLDTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404456
Record name 3-(Trimethylsilyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)phenylboronic acid

CAS RN

177171-16-3
Record name 3-(Trimethylsilyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177171-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trimethylsilyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)phenylboronic Acid
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Synthesis routes and methods

Procedure details

t-Butyllithium (28 cm3, 1.7 M in pentane) was added to a solution of (21) (9.65 g, 42 mmol) in ether (200 cm3) cooled in a dry ice/acetone bath, and the reaction was stirred for 30 minutes. Trimethyl borate (20 cm3, 170 mmol) was added, and the reaction was stirred for 16 hours, gradually warming to room temperature. Aqueous hydrochloric acid (3 M, 20 cm3) was added, and the reaction was stirred for a further 2 hours. Water (200 cm3) was added, and the layers were separated. The aqueous layer was extracted with ether (3×30 cm3). The combined organic extracts were washed with brine (300 cm3) and dried over magnesium sulfate, and the solvent was removed to leave a white solid. The crude product was passed through a plug of silica using light petroleum then ether as the eluent. The ether band was collected, and the solvent was removed to leave (22) as a brown solid (7.04 g, 86%).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Durka, S Luliński, J Serwatowski - Acta Crystallographica Section …, 2013 - scripts.iucr.org
The molecular structure of the title compound, C10H17BO3Si, features an intramolecular O—H⋯O hydrogen bond; the boronic group group has an exo–endo conformation. In the crystal…
Number of citations: 1 scripts.iucr.org
G Li, Y Feng, J Zhu, C Mo, Q Cai… - ACS Applied Materials & …, 2022 - ACS Publications
The nickel-rich cathode LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) is deemed as a prospective material for high-voltage lithium-ion batteries (LIBs) owing to its merits of high discharge …
Number of citations: 8 pubs.acs.org
SO Jung, Q Zhao, JW Park, SO Kim, YH Kim, HY Oh… - Organic …, 2009 - Elsevier
… trimethylsilyl moieties, was synthesized by Suzuki coupling [18], through the reaction of 2-bromo-5-trimethylsilylpyridine with the corresponding 3-trimethylsilyl phenylboronic acid in the …
Number of citations: 69 www.sciencedirect.com
K Durka, P Kurach, S Luliński, J Serwatowski - 2009 - Wiley Online Library
Deprotonative lithiation of various 6‐butyl‐2‐(dihalophenyl)‐(N–B)‐1,3,6,2‐dioxazaborocanes (N‐butyldiethanolamine esters of dihalophenylboronic acids) was investigated. It was …
K Durka, J Górka, P Kurach, S Luliński… - Journal of Organometallic …, 2010 - Elsevier
Silylated functionalized arylboronic acids were converted into corresponding iodinated arylboronic acids in good yields via the electrophilic ipso-desilylation effected with iodine …
Number of citations: 10 www.sciencedirect.com
CL Nesloney, JW Kelly - The Journal of Organic Chemistry, 1996 - ACS Publications
The syntheses of 3‘-(aminoethyl)-2-biphenylpropionic acid (1) and 2-amino-3‘-biphenylcarboxylic acid (2) are described. These residues were designed to nucleate β-sheet structure in …
Number of citations: 30 pubs.acs.org
X Zhao, G Li, ZQ Zhu, K Fang, Y Yang… - … Process Research & …, 2017 - ACS Publications
An efficient and practical synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene 4 from two cheap commodity chemicals in five steps with a total yield of 48.6% was …
Number of citations: 6 pubs.acs.org
Y Yang, K Zhong, T Chen, LY Jin - Langmuir, 2018 - ACS Publications
Rod–coil molecules, composed of rigid segments and flexible coil chains, have a strong intrinsic ability to self-assemble into diverse supramolecular nanostructures. Herein, we report …
Number of citations: 12 pubs.acs.org
S Luliński, I Madura, J Serwatowski… - New Journal of …, 2007 - pubs.rsc.org
Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement in solution to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. …
Number of citations: 61 pubs.rsc.org
MD Visco - 2017 - search.proquest.com
… of transformations previously discussed, we were able to arrive at intermediate I-31, which was subjected to Suzuki cross coupling conditions with 3-trimethylsilyl phenylboronic acid …
Number of citations: 3 search.proquest.com

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